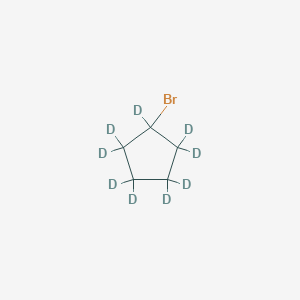
Bromocyclopentane-d9
Vue d'ensemble
Description
It is a stable isotope-labeled compound with the molecular formula C5D9Br and a molecular weight of 158.08 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic properties.
Applications De Recherche Scientifique
Bromocyclopentane-d9 has several scientific research applications:
Biology: It is used in metabolic studies to trace the pathways of cyclopentane derivatives in biological systems.
Medicine: It is used in the synthesis of ketamine, a widely used anesthetic and analgesic.
Industry: It is used as an intermediate in the production of surfactants and other industrial chemicals.
Mécanisme D'action
Target of Action
Bromocyclopentane-d9, also known as Cyclopentyl bromide-d9, is a deuterated compound . Deuterated compounds are increasingly used in pharmaceutical research due to their enhanced stability and lower toxicity . .
Mode of Action
As a deuterated compound, it is expected to interact with its targets in a similar manner to its non-deuterated counterpart, Bromocyclopentane . The presence of deuterium atoms can potentially alter the compound’s interactions with its targets, leading to changes in its biological activity .
Biochemical Pathways
Bromocyclopentane is a building block used in the synthesis of various compounds . For instance, it is used in the synthesis of filaminast . .
Pharmacokinetics
As a deuterated compound, it is expected to have enhanced metabolic stability compared to its non-deuterated counterpart .
Result of Action
As a deuterated compound, it is expected to have similar effects to its non-deuterated counterpart, but with potentially altered kinetics due to the presence of deuterium atoms .
Analyse Biochimique
Biochemical Properties
It is known that Bromocyclopentane-d9 is an isotope labelled analog of Bromocyclopentane . Bromocyclopentane is used as a starting material in the synthesis of various compounds
Molecular Mechanism
It is known that this compound is a derivative of cyclopentane, an alkyl halide Alkyl halides are known to be reactive and can undergo various types of reactions
Méthodes De Préparation
Bromocyclopentane-d9 can be synthesized through various methods. One common approach involves the addition reaction of cyclopentene with deuterated hydrobromic acid (DBr). The reaction typically occurs in two steps:
- The first step involves reacting cyclopentene with DBr at a controlled temperature of 40-45°C for 2-4 hours.
- In the second step, the reaction mixture is heated to 60-90°C for an additional 2-4 hours .
This method ensures a high conversion rate of cyclopentene and high selectivity for this compound, making it suitable for industrial production.
Analyse Des Réactions Chimiques
Bromocyclopentane-d9 undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as magnesium turnings in dry tetrahydrofuran to form cyclopentyl Grignard reagent, a precursor in the synthesis of ketamine.
Reduction Reactions: It can be reduced to cyclopentane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to cyclopentanone using oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Bromocyclopentane-d9 is unique due to its deuterium labeling, which makes it useful in isotopic labeling studies. Similar compounds include:
Bromocyclopentane: The non-deuterated version with similar chemical properties but without the isotopic labeling.
1-Bromohexane-d13: Another deuterated bromide used in similar applications.
Bromobenzene-d5: A deuterated aromatic bromide used in organic synthesis.
These compounds share similar reactivity but differ in their specific applications and isotopic labeling.
Propriétés
IUPAC Name |
1-bromo-1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c6-5-3-1-2-4-5/h5H,1-4H2/i1D2,2D2,3D2,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTFVKHPEHKBQF-UHUJFCCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])Br)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584020 | |
| Record name | 1-Bromo(~2~H_9_)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35468-44-1 | |
| Record name | 1-Bromo(~2~H_9_)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35468-44-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


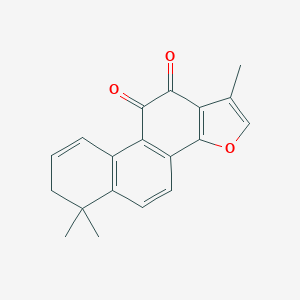
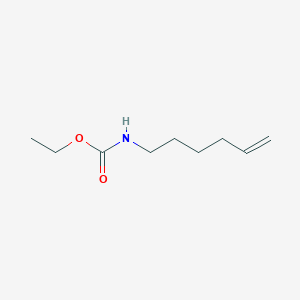
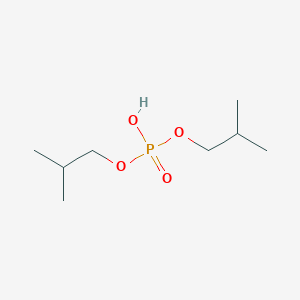
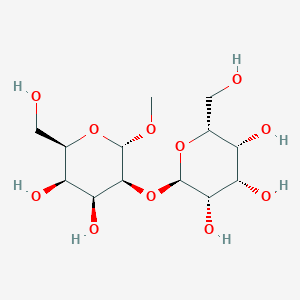

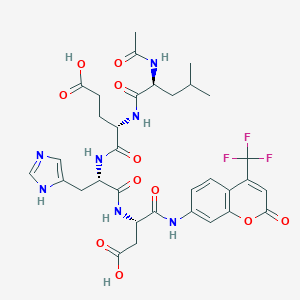
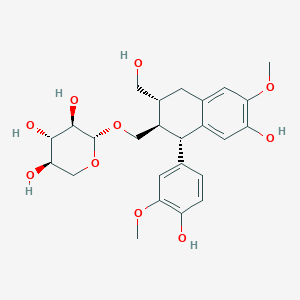

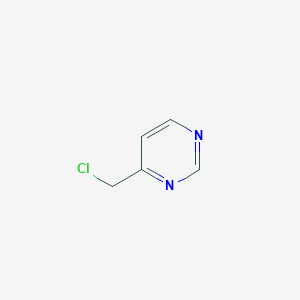
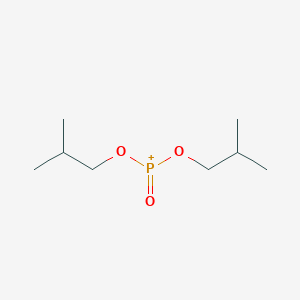
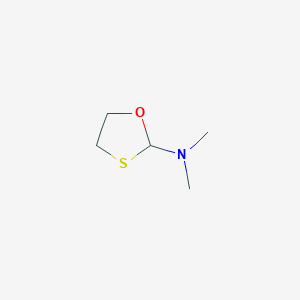
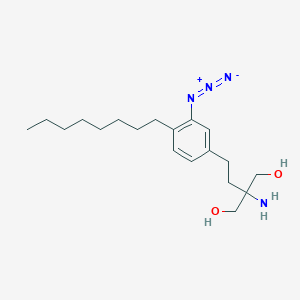
![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)

